Structural Uniqueness of the 3‑Methyl, N‑Benzyl, N1‑Fluoroethyl Substitution Pattern
The target compound carries a unique combination of three substituents: a 3‑methyl group on the pyrazole ring, an N‑benzyl group on the exocyclic 4‑amine, and an N1‑(2‑fluoroethyl) group. The closest commercially listed analogs lack one of these features . For example, N‑benzyl‑1‑(2‑fluoroethyl)‑1H‑pyrazol‑4‑amine (CAS 1856023-48-7) is missing the 3‑methyl substituent, while 1‑(2‑fluoroethyl)‑3‑methyl‑1H‑pyrazol‑4‑amine dihydrochloride (CAS 1855907-13-9) lacks the N‑benzyl group . No quantitative structure–activity data are available to rank the biological or physicochemical impact of these differences.
| Evidence Dimension | Structural substitution pattern |
|---|---|
| Target Compound Data | 3‑methyl, N‑benzyl, N1‑(2‑fluoroethyl) |
| Comparator Or Baseline | N‑benzyl‑1‑(2‑fluoroethyl)‑1H‑pyrazol‑4‑amine (no 3‑methyl) and 1‑(2‑fluoroethyl)‑3‑methyl‑1H‑pyrazol‑4‑amine (no N‑benzyl) |
| Quantified Difference | Qualitative structural difference only; no quantitative biological/comparative data available |
| Conditions | Not applicable – structural comparison based on CAS registry records |
Why This Matters
Until comparative studies are performed, the structural uniqueness of this compound prevents scientifically justified substitution with any known analog.
